N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a nitrophenyl group, a thiadiazolo-diazepine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-diazepine core, followed by the introduction of the nitrophenyl group and the acetamide moiety. Common reagents used in these reactions include nitrating agents, acylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Substituted acetamides with different functional groups.
Scientific Research Applications
N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the thiadiazolo-diazepine ring can modulate biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE: Unique due to its specific structural features.
N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETATE: Similar structure but with an acetate group instead of an acetamide.
N-(4-NITROPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)PROPIONAMIDE: Similar structure but with a propionamide group.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group, a thiadiazolo-diazepine ring, and an acetamide moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S2/c20-11-2-1-7-18-13(16-11)25-14(17-18)24-8-12(21)15-9-3-5-10(6-4-9)19(22)23/h3-6H,1-2,7-8H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWTHXAZWXNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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